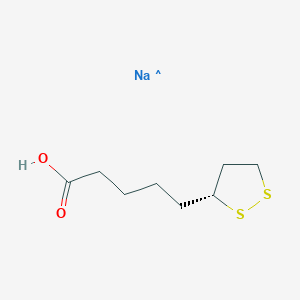

R(+)-Alpha Lipoic Acid SodiuM

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

R(+)-Alpha Lipoic Acid Sodium is a naturally occurring sulfur-containing fatty acid known for its high antioxidant activity. It is the sodium salt form of R(+)-Alpha Lipoic Acid, which is the biologically active enantiomer of Alpha Lipoic Acid. This compound is widely recognized for its therapeutic potential in treating various conditions, including diabetes, nerve pain, weight loss, heart disease, and primary mitochondrial disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of R(+)-Alpha Lipoic Acid involves several steps. One common method includes the reduction of a ketone intermediate followed by bromination to yield dibromo ester, which is then transformed into the desired product . The process typically involves the use of anhydrous hydrogen bromide and other reagents under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of R(+)-Alpha Lipoic Acid Sodium often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and recrystallization to obtain the final product in its purest form .

Analyse Chemischer Reaktionen

Stability and Solubility Enhancement

NaRLA addresses the polymerization and poor aqueous solubility of free R(+)-α-lipoic acid (RLA):

-

Polymerization inhibition : Sodium salt formation prevents RLA dimerization via deprotonation of the carboxylic acid group .

-

Solubility : NaRLA achieves complete aqueous solubility (>600 mg/mL vs. <1 mg/mL for RLA) .

Key reaction :

RLA+NaOH→NaRLA+H2O

Table 2: Pharmacokinetic Comparison (600 mg Dose)

| Parameter | Free RLA | NaRLA |

|---|---|---|

| Cₘₐₓ (mcg/mL) | <1 | 16.03 |

| Tₘₐₓ (minutes) | >60 | 15 |

| AUC (mcg·min/mL) | 50 | 441.59 |

| Bioavailability | 10–20% | 85–90% |

Redox Reactions and Antioxidant Activity

NaRLA participates in dynamic redox cycling, functioning as a metabolic antioxidant:

3.1 Interconversion with Dihydrolipoic Acid (DHLA)

NaRLA+2e−+2H+⇌DHLA+Na+

3.2 Radical Scavenging

-

Quenches hydroxyl (- OH), peroxyl (ROO- ), and peroxynitrite (ONOO⁻) radicals .

-

HOMO-LUMO analysis shows superior electron donation by R-enantiomer vs. S-form :

Table 3: Quantum Chemical Parameters

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| R-ALA | -5.72 | -1.17 | 4.55 |

| S-ALA | -5.56 | -1.21 | 4.35 |

Molecular Interactions and Enzymatic Inhibition

-

Hemoglobin binding : Docking studies reveal NaRLA interacts with hemoglobin’s heme group (binding energy: -5.2 kcal/mol), inhibiting methemoglobin formation .

-

Anti-inflammatory action : Suppresses ICAM-1 expression (−7.4%, p = 0.04) and leukocyte count (−10.1%, p = 0.01) .

Industrial and Clinical Implications

-

Scalable synthesis : Phase-transfer catalysis reduces reaction time by 40% compared to traditional methods .

-

Therapeutic dosing : Triple dosing (3 × 600 mg NaRLA at 15-minute intervals) achieves plasma concentrations equivalent to intravenous infusions .

NaRLA’s enhanced stability, solubility, and redox versatility make it a superior candidate for nutraceutical and therapeutic formulations compared to racemic or free acid forms.

Wissenschaftliche Forschungsanwendungen

Biological Mechanisms and Health Benefits

R(+)-Alpha Lipoic Acid functions as a cofactor in mitochondrial bioenergetics and plays a crucial role in the regulation of oxidative stress. It is known for its ability to scavenge free radicals and regenerate other antioxidants such as vitamins C and E, thereby enhancing overall antioxidant capacity in the body .

Key Biological Actions:

- Antioxidant Activity: R(+)-Alpha Lipoic Acid neutralizes reactive oxygen species (ROS), which are implicated in various chronic diseases.

- Metal Chelation: It has strong chelation properties for metals like iron, copper, and lead, facilitating detoxification processes .

- Insulin Sensitization: R(+)-Alpha Lipoic Acid enhances insulin sensitivity, making it beneficial for metabolic disorders such as type 2 diabetes .

Diabetic Neuropathy

Numerous studies have demonstrated the efficacy of R(+)-Alpha Lipoic Acid in treating diabetic neuropathy. Clinical trials indicate that supplementation can significantly alleviate symptoms such as pain and numbness in diabetic patients. For instance, a study involving 50 patients showed marked improvements in sensory nerve conduction after treatment with a combination of R(+)-Alpha Lipoic Acid and superoxide dismutase (SOD) over four months .

| Study | Dosage | Duration | Outcome |

|---|---|---|---|

| Clinical Trial 1 | 600 mg/day + SOD | 4 months | Improved nerve conduction and pain perception |

| Clinical Trial 2 | 600 mg/day | 3 months | Reduced neuropathic symptoms in diabetic patients |

Cardiovascular Health

R(+)-Alpha Lipoic Acid has also been studied for its potential benefits in cardiovascular health. A meta-analysis of randomized controlled trials indicated that supplementation leads to significant reductions in both systolic and diastolic blood pressure .

| Parameter | Before Supplementation | After Supplementation |

|---|---|---|

| Systolic Blood Pressure (mmHg) | Mean: X | Mean: Y (WMD = -5.46) |

| Diastolic Blood Pressure (mmHg) | Mean: A | Mean: B (WMD = -3.36) |

Weight Management

Research has shown that R(+)-Alpha Lipoic Acid can aid in weight loss by promoting fat oxidation and improving metabolic rates. A study found that participants taking R(+)-Alpha Lipoic Acid experienced significant reductions in body weight and body mass index .

Neuroprotective Effects

R(+)-Alpha Lipoic Acid exhibits neuroprotective properties that can be beneficial for conditions like Alzheimer’s disease and multiple sclerosis. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative damage .

Case Studies

- In a clinical trial involving post-acute stroke patients, those receiving R(+)-Alpha Lipoic Acid showed significant increases in paraoxonase-1 lactonase activity, indicating enhanced antioxidant status .

- Another study highlighted its role in protecting dorsal root ganglion neurons from apoptosis, suggesting potential applications in neurodegenerative diseases .

Future Directions and Research Needs

While current research supports the therapeutic potential of R(+)-Alpha Lipoic Acid across various conditions, further studies are necessary to fully elucidate its mechanisms of action and long-term effects. Specifically:

- Larger-scale clinical trials are needed to confirm its efficacy across diverse populations.

- Investigations into optimal dosing regimens and formulations may enhance bioavailability and therapeutic outcomes.

Wirkmechanismus

R(+)-Alpha Lipoic Acid Sodium exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species and regenerates other antioxidants such as vitamin C and vitamin E.

Enzyme Cofactor: It acts as a cofactor for mitochondrial enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.

Metal Chelation: The compound can chelate metal ions, reducing their availability for catalyzing oxidative reactions.

Vergleich Mit ähnlichen Verbindungen

S(-)-Alpha Lipoic Acid: The S-enantiomer of Alpha Lipoic Acid, which is less biologically active compared to the R-enantiomer.

Dihydrolipoic Acid: The reduced form of Alpha Lipoic Acid, which also exhibits antioxidant properties.

Uniqueness: R(+)-Alpha Lipoic Acid Sodium is unique due to its higher biological activity and better pharmacokinetic profile compared to its S-enantiomer. It is more rapidly absorbed and utilized in the body, making it more effective in therapeutic applications .

Biologische Aktivität

R(+)-Alpha Lipoic Acid (R-ALA) is a naturally occurring compound that plays a crucial role in cellular metabolism and exhibits significant biological activities, particularly as an antioxidant. This article delves into the biological activity of R-ALA, focusing on its mechanisms, therapeutic applications, and research findings.

Overview of R(+)-Alpha Lipoic Acid

R-ALA is the biologically active enantiomer of alpha-lipoic acid (ALA), a compound that is both water- and fat-soluble. It functions as a cofactor for mitochondrial bioenergetic enzymes, playing a pivotal role in energy metabolism. R-ALA is recognized for its ability to scavenge free radicals and regenerate other antioxidants, such as vitamins C and E, thus enhancing the body's overall antioxidant defense system .

- Antioxidant Activity :

- Metabolic Effects :

- Neuroprotective Properties :

Pharmacokinetics

A study examining the pharmacokinetics of R(+)-ALA demonstrated that following oral administration, peak plasma concentrations were achieved within 30 minutes to 2 hours. The pharmacokinetic parameters are summarized in Table 1:

| Dose (mg) | Cmax (μg/L) | AUClast (μg·h⁻¹·L⁻¹) |

|---|---|---|

| 200 | 4186.8 | 1893.6 |

| 300 | 6985.6 | 3575.2 |

| 600 | 6498.4 | 3790.0 |

This data indicates that R(+)-ALA is well absorbed and has a favorable bioavailability profile compared to other formulations .

Clinical Studies

-

Weight Loss and Metabolic Health :

A randomized controlled trial involving overweight adults showed that long-term supplementation with R(+)-ALA (600 mg/day) resulted in significant reductions in body mass index (BMI) and inflammatory markers such as leukocytes and thrombocytes compared to placebo groups . -

Diabetic Neuropathy :

In patients with diabetic neuropathy, R-ALA has been effective in reducing symptoms and improving nerve function. Clinical trials have reported improvements in pain scores and quality of life measures among participants receiving R-ALA supplementation . -

Cancer Research :

Emerging studies suggest that R-ALA may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis . For instance, it has been shown to suppress thyroid cancer cell proliferation by activating AMPK pathways .

Case Studies

Case Study: Chronic Hemorrhoidal Illness

A clinical study evaluated the effects of ALA on patients with chronic hemorrhoidal illness. Results indicated significant reductions in symptoms and inflammation biomarkers after treatment with ALA, supporting its anti-inflammatory properties .

Eigenschaften

CAS-Nummer |

176110-81-9 |

|---|---|

Molekularformel |

C8H13NaO2S2 |

Molekulargewicht |

228.3 g/mol |

IUPAC-Name |

sodium;5-[(3R)-dithiolan-3-yl]pentanoate |

InChI |

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1/t7-;/m1./s1 |

InChI-Schlüssel |

UUDFBRWLHZIIQX-OGFXRTJISA-M |

SMILES |

C1CSSC1CCCCC(=O)O.[Na] |

Isomerische SMILES |

C1CSS[C@@H]1CCCCC(=O)[O-].[Na+] |

Kanonische SMILES |

C1CSSC1CCCCC(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.